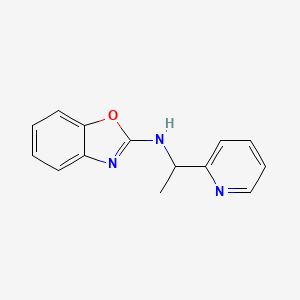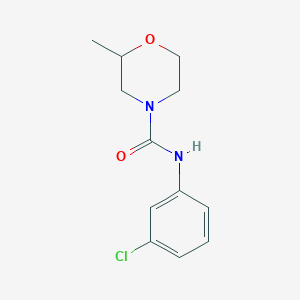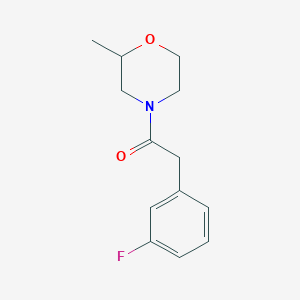![molecular formula C18H25NO2 B7492262 Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is a synthetic compound that belongs to the class of psychoactive substances known as synthetic cathinones. The compound is also commonly referred to as methoxetamine or MXE. It was first synthesized in 2010 and gained popularity as a recreational drug. However, the compound has also found applications in scientific research due to its unique properties.
作用机制
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone acts as an NMDA receptor antagonist by binding to the receptor's ion channel and preventing the flow of calcium ions. This results in reduced excitatory neurotransmission, which has been linked to various neurological disorders such as depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been found to cause sedation, analgesia, and dissociation. It has also been shown to have anti-inflammatory and neuroprotective properties.
实验室实验的优点和局限性
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a long shelf life. It is also highly potent, which means that small amounts can be used to achieve the desired effect. However, the compound has several limitations, including its potential for abuse and its lack of selectivity for the NMDA receptor.
未来方向
There are several future directions for research on Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone. One area of interest is its potential as a treatment for neurological disorders such as depression, anxiety, and schizophrenia. Another area of research is the development of more selective NMDA receptor antagonists that do not have the potential for abuse. Finally, there is a need for further studies to determine the long-term effects of the compound on the brain and other organs.
In conclusion, Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is a synthetic compound that has found applications in scientific research due to its unique properties. The compound acts as an NMDA receptor antagonist and has been used to study the role of the receptor in various physiological and pathological conditions. While the compound has several advantages for lab experiments, it also has limitations, including its potential for abuse and lack of selectivity for the NMDA receptor. There are several future directions for research on the compound, including its potential as a treatment for neurological disorders and the development of more selective NMDA receptor antagonists.
合成方法
The synthesis of Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone involves the reaction of cyclohexanone with 3-methoxyphenyl magnesium bromide to form cyclohexyl-3-methoxyphenyl ketone. This intermediate compound is then reacted with ammonium acetate and cyclohexylamine to form the final product.
科学研究应用
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The compound acts as an NMDA receptor antagonist, which means it blocks the receptor's activity. This property has made it useful in studying the role of the NMDA receptor in various physiological and pathological conditions.
属性
IUPAC Name |
cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-21-16-10-5-9-15(13-16)17-11-6-12-19(17)18(20)14-7-3-2-4-8-14/h5,9-10,13-14,17H,2-4,6-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKODPDMTEFRGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)

![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)

![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea](/img/structure/B7492221.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)

![N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492242.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)

